molecular formula C16H14N2O4S B2833104 ethyl 2-(3-methyl-1,2-oxazole-5-amido)-1-benzothiophene-3-carboxylate CAS No. 953210-01-0

ethyl 2-(3-methyl-1,2-oxazole-5-amido)-1-benzothiophene-3-carboxylate

Cat. No.: B2833104
CAS No.: 953210-01-0
M. Wt: 330.36
InChI Key: AIETYRHIYKKIFL-UHFFFAOYSA-N
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Description

ethyl 2-(3-methyl-1,2-oxazole-5-amido)-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzo[b]thiophene core, an isoxazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-methyl-1,2-oxazole-5-amido)-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(3-methyl-1,2-oxazole-5-amido)-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ethyl 2-(3-methyl-1,2-oxazole-5-amido)-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(3-methyl-1,2-oxazole-5-amido)-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-(3-methyl-1,2-oxazole-5-amido)-1-benzothiophene-3-carboxylate is unique due to its combination of the benzo[b]thiophene core, the isoxazole ring, and the ethyl ester group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-3-21-16(20)13-10-6-4-5-7-12(10)23-15(13)17-14(19)11-8-9(2)18-22-11/h4-8H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIETYRHIYKKIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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